molecular formula C16H36IN B14229707 N-Methyl-N-pentyl-N-propylheptan-1-aminium iodide CAS No. 628724-40-3

N-Methyl-N-pentyl-N-propylheptan-1-aminium iodide

Cat. No.: B14229707
CAS No.: 628724-40-3
M. Wt: 369.37 g/mol
InChI Key: KYDUVPXRRFKJFP-UHFFFAOYSA-M
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Description

N-Methyl-N-pentyl-N-propylheptan-1-aminium iodide is a chemical compound with the molecular formula C16H36IN. It is an organic iodide salt that is used in various scientific and industrial applications. The compound is known for its unique structure, which includes a heptan-1-aminium core substituted with methyl, pentyl, and propyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-pentyl-N-propylheptan-1-aminium iodide typically involves the quaternization of heptan-1-amine with methyl iodide, pentyl iodide, and propyl iodide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-pentyl-N-propylheptan-1-aminium iodide undergoes various chemical reactions, including:

    Substitution Reactions: The iodide ion can be replaced by other nucleophiles such as chloride, bromide, or hydroxide ions.

    Oxidation Reactions: The compound can be oxidized to form corresponding amine oxides.

    Reduction Reactions: Reduction can lead to the formation of secondary or tertiary amines.

Common Reagents and Conditions

    Substitution: Reagents such as sodium chloride, sodium bromide, or sodium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of N-Methyl-N-pentyl-N-propylheptan-1-aminium chloride, bromide, or hydroxide.

    Oxidation: Formation of N-Methyl-N-pentyl-N-propylheptan-1-aminium oxide.

    Reduction: Formation of secondary or tertiary amines depending on the extent of reduction.

Scientific Research Applications

N-Methyl-N-pentyl-N-propylheptan-1-aminium iodide has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in the study of ion transport and membrane permeability.

    Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-Methyl-N-pentyl-N-propylheptan-1-aminium iodide involves its interaction with biological membranes and ion channels. The compound can disrupt membrane integrity and alter ion transport, leading to changes in cellular function. Its antimicrobial activity is attributed to its ability to penetrate microbial cell walls and disrupt essential cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-N-pentyl-N-propylheptan-1-aminium chloride
  • N-Methyl-N-pentyl-N-propylheptan-1-aminium bromide
  • N-Methyl-N-pentyl-N-propylheptan-1-aminium hydroxide

Uniqueness

N-Methyl-N-pentyl-N-propylheptan-1-aminium iodide is unique due to its iodide ion, which imparts distinct chemical and physical properties. The iodide ion enhances the compound’s solubility in organic solvents and its reactivity in substitution reactions. Additionally, the presence of the iodide ion can influence the compound’s biological activity, making it a valuable tool in various research applications.

Properties

CAS No.

628724-40-3

Molecular Formula

C16H36IN

Molecular Weight

369.37 g/mol

IUPAC Name

heptyl-methyl-pentyl-propylazanium;iodide

InChI

InChI=1S/C16H36N.HI/c1-5-8-10-11-13-16-17(4,14-7-3)15-12-9-6-2;/h5-16H2,1-4H3;1H/q+1;/p-1

InChI Key

KYDUVPXRRFKJFP-UHFFFAOYSA-M

Canonical SMILES

CCCCCCC[N+](C)(CCC)CCCCC.[I-]

Origin of Product

United States

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